tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
CAS No.: 1807542-94-4
Cat. No.: VC7099283
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807542-94-4 |
---|---|
Molecular Formula | C11H23ClN2O2 |
Molecular Weight | 250.77 |
IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
Standard InChI Key | IPMUMPACLMBJGD-UHFFFAOYSA-N |
SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with a methyl group at the 6th position and a Boc-protected carbamate moiety at the 3rd position. The hydrochloride salt introduces a chloride counterion, improving crystallinity and aqueous solubility . Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | tert-butyl N-(6-methylpiperidin-3-yl)carbamate; hydrochloride |
Molecular Formula | C₁₁H₂₃ClN₂O₂ |
Molecular Weight | 262.77 g/mol |
SMILES | CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |
InChIKey | IPMUMPACLMBJGD-UHFFFAOYSA-N |
The piperidine ring adopts a chair conformation, with the methyl group at C6 introducing steric effects that influence reactivity .
Physicochemical Characteristics
Data from experimental analyses reveal the following properties:
Parameter | Value |
---|---|
Purity | ≥95% |
Storage Conditions | Room temperature |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The hydrochloride salt’s solubility in water (~10 mg/mL) facilitates its use in biological assays .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via carbamate formation between 6-methylpiperidin-3-amine and di-tert-butyl dicarbonate (Boc₂O), followed by hydrochloride salt formation. A representative protocol involves:
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Amino Protection: Reacting 6-methylpiperidin-3-amine with Boc₂O in tetrahydrofuran (THF) at 0–25°C for 12 hours .
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Salt Formation: Treating the Boc-protected intermediate with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt .
Reaction Conditions:
Patent-Based Methodologies
Pfizer’s patent (WO2010/016005 A1) describes the compound as a key intermediate in synthesizing kinase inhibitors, emphasizing its role in optimizing drug bioavailability . Amgen’s work (WO2012/148775 A1) highlights its utility in preparing spirocyclic compounds for protease inhibition .
Pharmacological Applications
Role in Drug Discovery
The compound’s piperidine scaffold is prevalent in bioactive molecules due to its ability to mimic peptide bonds and enhance membrane permeability. Notable applications include:
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Kinase Inhibitors: The Boc group stabilizes the amine during functionalization of the piperidine ring, enabling the introduction of aromatic substituents critical for ATP-binding pocket interactions .
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Protease Inhibitors: Conformational rigidity from the methyl group aids in achieving selective binding to viral proteases .
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